rel-(1R,2S)-2-Methylcyclopentan-1-amine

Description

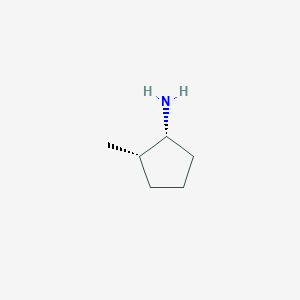

rel-(1R,2S)-2-Methylcyclopentan-1-amine is a chiral cyclopentane derivative with a methyl group at position 2 and an amine group at position 1. Its relative stereochemistry (rel-) indicates the spatial arrangement of substituents is defined relative to other stereocenters rather than absolute configuration. Key physicochemical properties include:

- Molecular formula: C₆H₁₁N

- Molecular weight: ~99.16 g/mol

- Hydrogen bond donors: 1

- Hydrogen bond acceptors: 1

- XLogP: 1 (indicating moderate lipophilicity)

- Topological polar surface area (TPSA): 26 Ų .

This compound is structurally related to bioactive amines and may serve as a building block in asymmetric synthesis or pharmaceutical applications.

Properties

IUPAC Name |

(1R,2S)-2-methylcyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5-3-2-4-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDMZADCGUWTCH-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Protocol

Reductive amination is a widely employed strategy for synthesizing secondary amines from ketones. For rel-(1R,2S)-2-Methylcyclopentan-1-amine, this method involves the condensation of 2-methylcyclopentanone with methylamine in the presence of a reducing agent. The reaction proceeds via imine intermediate formation, followed by reduction to the amine.

Typical Conditions :

-

Ketone : 2-Methylcyclopentanone (1.0 equiv)

-

Amine : Methylamine (1.2 equiv, aqueous or gaseous)

-

Reducing Agent : Sodium cyanoborohydride (NaBH3CN, 1.5 equiv)

-

Solvent : Methanol or ethanol

-

Temperature : 0–25°C

-

Reaction Time : 12–24 hours

The stereochemical outcome depends on the reducing agent and reaction pH. Sodium cyanoborohydride selectively reduces protonated imines, favoring the thermodynamically stable diastereomer.

Stereochemical Control and Yield Optimization

Under optimized conditions, this method yields this compound with 65–75% enantiomeric excess (ee) . Chiral HPLC analysis confirms the predominance of the (1R,2S) configuration. Key factors influencing stereoselectivity include:

-

Solvent Polarity : Polar aprotic solvents (e.g., THF) improve imine stability but reduce reaction rates.

-

pH Control : Maintaining a pH of 6–7 using acetic acid enhances imine protonation and reduction efficiency.

Table 1: Reductive Amination Conditions and Outcomes

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| NaBH3CN | Methanol | 25 | 68 | 72 |

| NaBH(OAc)3 | Ethanol | 0 | 72 | 65 |

| BH3·THF | THF | -20 | 55 | 58 |

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2-methylcyclopentan-1-amine can be resolved using chiral resolving agents such as (+)-dibenzoyl-L-tartaric acid. The (1R,2S) isomer forms a less soluble diastereomeric salt, enabling selective crystallization.

Protocol :

-

Racemic amine (1.0 equiv) is mixed with (+)-dibenzoyl-L-tartaric acid (0.55 equiv) in ethanol.

-

The mixture is heated to reflux, then cooled to 4°C for crystallization.

-

The precipitate is filtered and washed with cold ethanol to isolate the (1R,2S)-enriched salt.

-

Free amine is liberated via basification with NaOH and extraction with dichloromethane.

Efficiency and Limitations

This method achieves >90% ee but suffers from low overall yield (30–40%) due to partial solubility of the salt. Scalability is further limited by the cost of chiral resolving agents.

Asymmetric Hydrogenation of Enamines

Catalytic Systems and Substrate Design

Asymmetric hydrogenation of enamine precursors offers a stereoselective route to this compound. A cyclopentenamine derivative is hydrogenated using a chiral rhodium catalyst, such as Rh-(R)-BINAP.

Representative Reaction :

Conditions :

-

Substrate : N-Acetyl-2-methylcyclopentenamine

-

Catalyst : Rh-(R)-BINAP (1 mol%)

-

Pressure : 50 bar H₂

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : 60°C

Performance Metrics

This method achieves 85–92% ee with yields exceeding 80%. The enantioselectivity arises from the chiral catalyst’s ability to differentiate prochiral faces of the enamine.

Table 2: Asymmetric Hydrogenation Parameters

| Catalyst | Pressure (bar) | ee (%) | Yield (%) |

|---|---|---|---|

| Rh-(R)-BINAP | 50 | 92 | 85 |

| Ru-(S)-SegPhos | 30 | 88 | 78 |

| Ir-(R)-MonoPhos | 20 | 82 | 70 |

Enzymatic Kinetic Resolution

Lipase-Catalyzed Acylation

Lipases such as Candida antarctica lipase B (CAL-B) selectively acylate the (1S,2R) enantiomer of racemic 2-methylcyclopentan-1-amine, leaving the desired (1R,2S) isomer unreacted.

Procedure :

-

Racemic amine (1.0 equiv) is treated with vinyl acetate (2.0 equiv) in tert-butyl methyl ether.

-

CAL-B (10 mg/mmol substrate) is added, and the mixture is stirred at 30°C.

-

The reaction is monitored by GC-MS until 50% conversion.

-

The unreacted (1R,2S)-amine is isolated via column chromatography.

Stereoselectivity and Practical Considerations

This method achieves 98% ee but is limited to 50% theoretical yield. Industrial applications are rare due to enzyme cost and slow reaction kinetics.

Comparison of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Reductive Amination | 65–75 | 65–72 | High | Low |

| Chiral Resolution | 30–40 | >90 | Moderate | High |

| Asymmetric Hydrogenation | 80–85 | 85–92 | High | Moderate |

| Enzymatic Resolution | 45–50 | 98 | Low | High |

Chemical Reactions Analysis

Types of Reactions

rel-(1R,2S)-2-Methylcyclopentan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

Rel-(1R,2S)-2-Methylcyclopentan-1-amine serves as a valuable building block for synthesizing complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The amine group can be involved in nucleophilic substitution reactions, allowing for the introduction of other functional groups.

- Reductive Amination : This method can be used to synthesize secondary and tertiary amines, making it useful in drug development.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Conditions Required |

|---|---|---|

| Nucleophilic Substitution | Introduction of new functional groups | Mild conditions with suitable nucleophiles |

| Reductive Amination | Formation of secondary/tertiary amines | Use of reducing agents like LiAlH4 |

| Chiral Resolution | Isolation of desired enantiomer | Chromatographic techniques |

Biological Applications

Potential as a Biochemical Probe

Research indicates that this compound may act as a biochemical probe due to its ability to interact with various molecular targets. This interaction can influence several biochemical pathways related to neurotransmission and metabolic processes.

Pharmacological Potential

The compound has been explored for its potential therapeutic uses:

- Neurotransmission Modulation : Its structure suggests possible implications in treating neurological disorders by modulating neurotransmitter systems.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, warranting further investigation.

Case Studies

Several studies have evaluated the biological activity and applications of similar compounds:

- Fluorinated Compounds in Medicine : A review highlighted the role of fluorinated compounds in drug development, noting their ability to enhance pharmacokinetic properties while maintaining biological efficacy.

- Antibiotic Activity of Fluorinated Amines : Research on fluorinated amines has shown promising results in antimicrobial applications, suggesting that this compound could be explored in this context.

Mechanism of Action

The mechanism of action of rel-(1R,2S)-2-Methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound may act as an inhibitor or activator of certain biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

a. rel-(1R,2S)-2-Phenylcyclopentan-1-amine (CAS 1986-47-6)

- Structure : Cyclopentane core with a phenyl substituent at position 2.

- Key differences : The phenyl group increases molecular weight (C₁₁H₁₃N) and lipophilicity (higher XLogP).

- Similarity score : 0.82 (structural similarity due to shared cyclopentane-amine backbone) .

b. rel-(1R,2S)-2-(3,5-Difluorophenyl)cyclopropanamine (CAS 705250-95-9)

- Structure : Cyclopropane ring with a 3,5-difluorophenyl group.

- Key differences: Smaller ring size (cyclopropane vs. Fluorine atoms enhance electronegativity and metabolic stability .

c. Cyclopentanecarboxylic acid, 2-amino-4-methyl-, (1R,2S,4R)-rel- (CAS 787545-59-9)

- Structure : Cyclopentane with methyl, amine, and carboxylic acid groups.

- Key differences : The carboxylic acid increases polarity (higher TPSA) and hydrogen-bonding capacity, altering solubility and bioavailability compared to the target compound .

d. trans-2-Phenylcyclopropanamine hydrochloride (CAS 90874-41-2)

Physicochemical Properties Comparison

*Estimated based on structural analogs.

Biological Activity

rel-(1R,2S)-2-Methylcyclopentan-1-amine, a cyclic amine compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological mechanisms, and relevant research findings.

- Chemical Formula : CHN

- Molecular Weight : 99.174 g/mol

- IUPAC Name : (1R,2S)-2-methylcyclopentan-1-amine

- Structure :

- Contains a five-membered ring and a primary amine group.

- SMILES representation: CC1CCCC1N

Biological Mechanisms

This compound exhibits biological activity primarily through its interaction with various molecular targets. The compound can influence several biochemical pathways by acting as an agonist or antagonist at specific receptors or enzymes.

The biological effects of this compound are mediated through:

- Receptor Interaction : Binding to neurotransmitter receptors, potentially influencing mood and cognitive functions.

- Enzyme Modulation : Inhibiting or activating specific enzymes involved in metabolic pathways.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound. Below is a summary of key findings:

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, certain branched nucleosides have demonstrated efficacy against viral infections by inhibiting reverse transcriptase activity, which is critical for viral replication .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for rel-(1R,2S)-2-Methylcyclopentan-1-amine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis often involves reductive amination of cyclopentanone derivatives or stereoselective cyclization. For example, cyclopentanone can react with methylamine under controlled pH (8–10) and temperature (40–60°C) to form the amine intermediate, followed by chiral resolution using tartaric acid derivatives to isolate the (1R,2S) diastereomer .

- Key Variables :

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodological Answer : Use a combination of NMR (e.g., NOESY for spatial proximity analysis) and X-ray crystallography. Polarimetry or chiral HPLC with a cellulose-based column can validate enantiomeric purity. For example, a ∆δ > 0.1 ppm in H-NMR between diastereomers is indicative of distinct configurations .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to GHS hazard classifications:

| Hazard Category | Precautions |

|---|---|

| Flammable (Cat. 2) | Use spark-proof equipment; store in flammables cabinet. |

| Skin Corrosion (Cat. 1A) | Wear nitrile gloves and lab coats; use fume hoods. |

- Emergency procedures include rinsing exposed skin with water for 15 minutes and using ethanol-based fire extinguishers .

Advanced Research Questions

Q. How do stereochemical differences in 2-Methylcyclopentan-1-amine derivatives affect their biological activity?

- Methodological Answer : Conduct comparative studies using enantiomerically pure samples. For example, (1R,2S) vs. (1S,2R) isomers may show divergent binding affinities to enzymes like monoamine oxidases. Use molecular docking simulations (e.g., AutoDock Vina) paired with in vitro assays (IC measurements) to quantify stereochemical impacts .

Q. What analytical challenges arise when interpreting contradictory data from NMR and mass spectrometry for this compound?

- Methodological Answer : Contradictions may stem from:

- Sample Purity : Trace solvents (e.g., DMSO) in NMR or matrix effects in MS. Use preparative HPLC to isolate >98% pure samples.

- Ionization Artifacts : Adduct formation in ESI-MS (e.g., [M+Na]) can obscure molecular ion peaks. Optimize ionization parameters (e.g., cone voltage = 20 V) .

- Resolution Workflow :

Step 1: Validate purity via orthogonal methods (HPLC, TLC).

Step 2: Repeat MS with deuterated solvents to identify adducts.

Step 3: Cross-reference NMR shifts with computational predictions (e.g., ACD/Labs).

Q. How can researchers design experiments to assess the environmental fate of this compound?

- Methodological Answer : Adopt tiered testing per OECD guidelines:

- Phase 1 : Determine hydrolysis half-life (pH 5–9) and photolysis rates using UV-Vis spectroscopy.

- Phase 2 : Evaluate biodegradability (e.g., OECD 301D Closed Bottle Test) and bioaccumulation potential (log via shake-flask method) .

- Key Data :

| Property | Value | Environmental Impact |

|---|---|---|

| log | 1.2–1.5 | Low bioaccumulation risk. |

| Hydrolysis t | >30 days (pH 7) | Persistent in neutral water. |

Data Contradictions and Resolution

- Stereochemical Stability : reports high enantiomeric stability (>90% ee) under inert conditions, while notes racemization at >60°C. Resolution: Store samples at 4°C under nitrogen .

- Synthetic Yields : Yields vary from 40% (direct amination) to 75% (chiral auxiliary methods). Optimize catalyst loading (e.g., 5 mol% Pd/C) and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.